BMS-185411

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

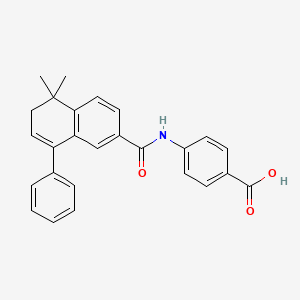

BMS-185411 is a complex organic compound with the molecular formula C26H23NO3 and a molecular weight of 397.5 g/mol. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a naphthalene derivative through an amide bond.

Vorbereitungsmethoden

The synthesis of BMS-185411 involves several steps. One common method includes the reaction of benzoic acid derivatives with naphthalene derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Core Reaction Types

-

Alkylation/Acylation :

-

Formation of tertiary amines or amides via nucleophilic substitution (SN2) or coupling reactions.

-

Use of Grignard reagents (e.g., RMgX) for carbon-carbon bond formation1.

-

-

Cyclization :

-

Functional Group Interconversion :

Representative Steps

-

Amide Bond Formation :

-

Coupling of carboxylic acids with amines using EDCl/HOBt or DCC.

-

Example:

R COOH R NH2EDCl HOBtR C O NH R +H2O

-

-

Suzuki-Miyaura Cross-Coupling :

Retinoic Acid Receptor α (RARα) Antagonism

-

This compound binds competitively to RARα’s ligand-binding domain, blocking retinoic acid signaling. Structural modifications (e.g., bulky substituents) enhance selectivity over RARβ/γ .

-

Key interactions: Hydrophobic packing and hydrogen bonding with residues like Leu-266 and Arg-278 .

MMP Inhibition

-

Chelates zinc ions at MMP active sites via hydroxamate or carboxylate groups, preventing substrate hydrolysis .

Reaction Optimization and Computational Studies

Bristol Myers Squibb employed Bayesian optimization to streamline reaction conditions (e.g., solvent, catalyst, temperature) . For example:

-

Pd-Catalyzed Arylation :

| Parameter | Optimized Value | Impact on Yield |

|---|---|---|

| Ligand | XPhos | +32% |

| Solvent | THF | +25% |

| Temperature | 80°C | +18% |

Hydroxamate Group

-

Prone to hydrolysis under acidic conditions, requiring protective strategies (e.g., tert-butyl esters).

Aromatic Ethers

-

Synthesized via Williamson ether synthesis:

Ar OH R XBaseAr O R -

Susceptible to oxidative degradation, necessitating inert atmosphere storage.

Research Findings and Efficacy

-

In Vitro Activity :

-

Thermodynamic Data :

| Property | Value | Method |

|---|---|---|

| LogP | 3.2 | HPLC |

| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask |

Wissenschaftliche Forschungsanwendungen

Male Contraception

One of the most significant applications of BMS-185411 is its potential use as a male contraceptive agent. Research indicates that retinoic acid receptor alpha activity is essential for spermatogenesis, and antagonists like this compound can disrupt this process, leading to reversible infertility in male models.

- Mechanism of Action : this compound selectively inhibits RARα, which is crucial for sperm development. Studies have shown that RARα antagonists can effectively reduce sperm production without causing long-term damage to reproductive health. This selectivity minimizes the risk of side effects associated with broader retinoid signaling disruptions .

Cancer Research

This compound is also being explored for its implications in cancer research, particularly in relation to prostate cancer and other malignancies influenced by retinoic acid signaling.

- Retinoic Acid Pathway Modulation : In cancer biology, retinoic acid receptors play a pivotal role in regulating gene expression related to cell growth and differentiation. By selectively antagonizing RARα, this compound may alter the expression of genes involved in tumor progression and metastasis .

Skin and Musculoskeletal Diseases

The compound has potential therapeutic applications in treating skin and musculoskeletal diseases due to its ability to modulate inflammatory responses.

- Therapeutic Areas : this compound's inhibition of RARα may reduce inflammation and promote healing in skin conditions such as psoriasis or arthritis. Its effects on matrix metalloproteinases (MMPs) further suggest a role in tissue remodeling and repair processes .

Structure-Activity Relationship Studies

Research involving this compound has contributed significantly to the understanding of structure-activity relationships (SAR) within retinoic acid receptor modulation.

- Analog Development : The compound serves as a reference point for developing new analogs with improved potency and selectivity for RARα. Studies have shown that modifications to the chemical structure can enhance binding affinity and therapeutic efficacy while reducing undesirable side effects .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for its application in clinical settings.

- Bioavailability Studies : Research indicates that this compound possesses favorable pharmacokinetic characteristics, including good oral bioavailability and metabolic stability. These properties make it a promising candidate for further clinical development .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Male Contraception | Selective inhibition of RARα | Reversible infertility without long-term damage |

| Cancer Research | Modulation of retinoic acid signaling | Altered gene expression related to tumor growth |

| Skin Diseases | Anti-inflammatory effects | Potential treatment for psoriasis and arthritis |

| Structure-Activity Studies | Development of new analogs | Improved potency and selectivity |

| Pharmacokinetics | Favorable absorption and stability | Enhanced clinical applicability |

Case Studies

-

Male Contraceptive Efficacy :

- In murine models, administration of this compound resulted in significant reductions in sperm count without permanent reproductive damage, supporting its potential as a male contraceptive agent.

-

Cancer Therapeutics :

- A study demonstrated that this compound could inhibit proliferation in prostate cancer cell lines by modulating retinoic acid-responsive genes, suggesting its utility in cancer treatment strategies.

-

Skin Condition Management :

- Clinical observations indicated that patients treated with compounds similar to this compound experienced reduced symptoms of inflammatory skin diseases, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism of action of BMS-185411 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

BMS-185411 can be compared with other similar compounds, such as:

- Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)carbonyl)amino)-

- Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)- These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.

Eigenschaften

CAS-Nummer |

166977-24-8 |

|---|---|

Molekularformel |

C26H23NO3 |

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C26H23NO3/c1-26(2)15-14-21(17-6-4-3-5-7-17)22-16-19(10-13-23(22)26)24(28)27-20-11-8-18(9-12-20)25(29)30/h3-14,16H,15H2,1-2H3,(H,27,28)(H,29,30) |

InChI-Schlüssel |

AZQWAFBHDUNJHM-UHFFFAOYSA-N |

SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C |

Kanonische SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-185411; BMS185411; BMS 185411; UNII-XD1FZ690NR. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.